Methyl 3-butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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Overview
Description
“Methyl 3-butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is a chemical compound with the molecular formula C18H27BO5 . It is also known as “3-Butoxy-5-(methoxycarbonyl)phenylboronic acid, pinacol ester” and "3- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate" .
Molecular Structure Analysis
The molecular weight of this compound is 334.2 g/mol . The InChI code is “InChI=1S/C18H27BO5/c1-7-8-9-22-15-11-13 (16 (20)21-6)10-14 (12-15)19-23-17 (2,3)18 (4,5)24-19/h10-12H,7-9H2,1-6H3” and the Canonical SMILES is "B1 (OC (C (O1) ©C) ©C)C2=CC (=CC (=C2)OCCCC)C (=O)OC" .
Physical And Chemical Properties Analysis
This compound has a topological polar surface area of 54 Ų and a complexity of 421. It has 0 hydrogen bond donors and 5 hydrogen bond acceptors. It has 7 rotatable bonds .
Scientific Research Applications
Borylation Reactions
This compound is used in borylation reactions at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Hydroboration of Alkynes and Alkenes
It serves as a reagent for the hydroboration of alkyl or aryl alkynes and alkenes, which is often catalyzed by transition metals .
Organic Synthesis and Catalysis
In organic synthesis, it acts as a reagent and catalyst for various synthetic pathways .
Synthesis of Conjugated Copolymers
The compound is utilized in the synthesis of intermediates for generating conjugated copolymers .
Medicinal Chemistry
It finds application in medicinal chemistry as an important intermediate for the synthesis of cholinergic drugs which can treat gastrointestinal diseases .
Palladium-Catalyzed Coupling Reactions
It is used to prepare 2-aryl-4,4,5,5,-tetramethyl-1,3,2-dioxaborolanes via palladium-catalyzed coupling reactions .
Drug Delivery Systems
This compound has been modified structurally to develop reactive oxygen species (ROS)-responsive drug delivery systems .
Protodeboronation in Organic Synthesis
It is involved in catalytic protodeboronation of pinacol boronic esters utilizing a radical approach, which is a valuable process in organic synthesis .
Future Directions
Mechanism of Action
Target of Action
Boronic acids and their esters are generally known to target various enzymes and receptors in biological systems .
Mode of Action
Boronic acids and their esters are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid or ester acts as a nucleophile, transferring an organic group to a metal catalyst, such as palladium .
Biochemical Pathways
Boronic acids and their esters are commonly used in organic synthesis, particularly in carbon-carbon bond-forming reactions . These reactions can influence various biochemical pathways depending on the specific targets of the compound.
Pharmacokinetics
The physical and chemical properties of the compound, such as its molecular weight and solubility, can influence its pharmacokinetics .
Result of Action
The compound’s role in carbon-carbon bond-forming reactions suggests that it could influence the synthesis of various organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity can be influenced by factors such as temperature, pH, and the presence of other chemicals . .
properties
IUPAC Name |
methyl 3-butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BO5/c1-7-8-9-22-15-11-13(16(20)21-6)10-14(12-15)19-23-17(2,3)18(4,5)24-19/h10-12H,7-9H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQOJFRMGGKLDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCCCC)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675283 |
Source
|
Record name | Methyl 3-butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
CAS RN |
1218789-66-2 |
Source
|
Record name | Methyl 3-butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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